molecular formula C17H19NO2 B1609438 Chalcostrobamine CAS No. 75638-72-1

Chalcostrobamine

Cat. No. B1609438
CAS RN: 75638-72-1
M. Wt: 269.34 g/mol
InChI Key: WWLJBJUDIYRTRU-XCNQMEBBSA-N
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Description

Chalcostrobamine is a natural product derived from the plant genus Strobilanthes and is a member of the strobilurin family of compounds. It is known for its antifungal and insecticidal properties, and has been studied for its potential in the treatment of various diseases. It has been used as an experimental drug in laboratory settings and has been studied for its potential as an anti-cancer agent.

Scientific Research Applications

Pharmacological Properties and Clinical Evidence

Chalcostrobamine, as a derivative of chalcones, exhibits diverse pharmacological properties. Chalcones are bioactive flavonoids with potential therapeutic implications, as evidenced by a range of preclinical and clinical studies. These studies have highlighted the significance of chalcones as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents. Clinical trials have pointed towards their use in treating chronic venous insufficiency, skin conditions, and cancer. Chalcones have shown to modulate numerous cancer cell lines, inhibit pathological microorganisms and parasites, and control various signaling molecules related to disease modification. Their general absence of adverse effects and decent bioavailability make them promising candidates for further research in nutraceutical and pharmaceutical applications (Salehi et al., 2021).

Synthesis and Enantioselective Properties

The synthesis of chalcostrobamine, particularly in its racemic form and as unnatural enantiomers, has been achieved through an enantioselective deprotonation strategy. This approach is crucial in the development of tropane alkaloids like chalcostrobamine, revealing its potential in various synthetic applications (Majewski & Lazny, 1994).

Anticancer Potential

Chalcones, including chalcostrobamine, have shown promising lead antitumor-chemopreventive properties. They exhibit antioxidant, cytotoxic, and apoptosis-inducing activities, making them significant in cancer research. Modifications in their chemical structure, such as substituting aryl rings and introducing heterocyclic moieties, have contributed to enhancing their anticancer properties (León-González et al., 2015).

Biological Activities and Mechanisms

Chalcones, like chalcostrobamine, are known for their range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. They are recognized for their ability to inhibit the activation of significant pathways such as NF-kappaB and STAT3 in endothelial cells, which could be leveraged in various therapeutic interventions (Liu et al., 2007).

Antimicrobial Properties

Chalcostrobamine and its derivatives have been investigated for their potential in treating pathogenic bacterial and fungal infections. The synthesis of these compounds through various chemical reactions and their subsequent evaluation for antimicrobial activities highlight their significance in the development of new treatments for infectious diseases (Shakhatreh et al., 2016).

properties

IUPAC Name

(1R,2Z)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18-13-8-9-14(18)17(16(20)11-13)15(19)10-7-12-5-3-2-4-6-12/h2-7,10,13-14,19H,8-9,11H2,1H3/b10-7+,17-15-/t13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLJBJUDIYRTRU-XCNQMEBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(=C(C=CC3=CC=CC=C3)O)C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]\2CCC1CC(=O)/C2=C(/C=C/C3=CC=CC=C3)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)-

CAS RN

75638-72-1
Record name 2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075638721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Lounasmaa, C Holmberg… - Journal of Natural …, 1983 - ACS Publications
… Nouvelle-Calédonie, plusieurs alcaloides tropaniques parmi lesquels la chalcostrobamine (… Un mélange de 100 mg (0,37 mM) de chalcostrobamine (1) et de 20 ml d’acide sulfurique (…
Number of citations: 2 pubs.acs.org
X Zhang, P Abraham, SW Mascarella… - ARKIVOC, 2010 - apps.dtic.mil
… 6a to tropinone 3 lithium enolate generated by treatment of S, S-alpha, alpha-dimethyldibenzylamide with butyl lithium in the presence of lithium chloride to give--chalcostrobamine--7a, …
Number of citations: 1 apps.dtic.mil
M Majewski, R Lazny - Tetrahedron letters, 1994 - Elsevier
Synthesis of tropane alkaloids darlingine, chalcostrobamine and isobellendine both in the racemic form and as unnatural enantiomers is described. Enantioselective deprotonation of …
Number of citations: 42 www.sciencedirect.com
R Lazny, A Nodzewska… - Polish Journal of …, 2006 - researchgate.net
Tropane alkaloids such as darlingine and chalcostrobamine [2] and their nor-analogues (1, 2) can be synthesized in racemic and enantiomerically pure form through transformation of …
Number of citations: 4 www.researchgate.net
M Majewski, R Lazny - The Journal of Organic Chemistry, 1995 - ACS Publications
… (17d) readily afforded the levorotatory isomer of 4-cinnamoyltropinone [(—)-18d], spectral data of which were identical with those reported for the natural product chalcostrobamine. The …
Number of citations: 116 pubs.acs.org
S Rodriguez, U Uria, E Reyes, L Prieto… - Organic & …, 2021 - pubs.rsc.org
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities. As a consequence, research …
Number of citations: 6 pubs.rsc.org
MR Prestly - 2013 - etheses.bham.ac.uk
Chiral lithium amide bases allow the desymmetrisation of prochiral substrates and the production of enantiomerically enriched products, which are vital for the pharmaceutical industry …
Number of citations: 1 etheses.bham.ac.uk
M Majewski, M DeCaire, P Nowak, F Wang - Synlett, 2000 - thieme-connect.com
… Deprotonation of 1 with the chiral base 3d, followed by addition of the resulting enolate to cinnamoyl cyanide (5a) afforded the sulfur analog of chalcostrobamine (6a) in 61% yield and (-…
Number of citations: 12 www.thieme-connect.com
T Sévenet, J Pusset - The alkaloids: Chemistry and pharmacology, 1996 - Elsevier
Even considering digitalis, morphine, cocaine, quinine, numerous antibiotics, and the antitumor agents vincristine and taxol, one can marvel at the immense chemical diversity that …
Number of citations: 19 www.sciencedirect.com
P Coulerie, C Poullain - Chemistry & Biodiversity, 2016 - Wiley Online Library
The flora of New Caledonia encompasses more than 3000 plant species and almost 80% are endemic. New Caledonia is considered as a ‘hot spot’ for biodiversity. With the current …
Number of citations: 2 onlinelibrary.wiley.com

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